Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate
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Overview
Description
Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate is a complex organic compound featuring multiple functional groups, including ester, ether, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate typically involves multi-step organic reactions. The initial step often includes the formation of the isoquinoline core, followed by the introduction of the ethoxy-oxoethyl group. The final steps involve esterification and the addition of the dimethoxy groups under controlled conditions, such as specific temperatures and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters like temperature, pressure, and pH is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with similar functional groups but lacking the isoquinoline core.
Methyl butyrate: Another ester with a different alkyl chain and no isoquinoline structure.
Isopropyl benzoate: Contains an ester group but differs in the aromatic ring structure.
Uniqueness
Dimethyl ((1-(2-ethoxy-2-oxoethyl)-3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolyl)methyl)(2-methylpropyl)malonate is unique due to its combination of functional groups and the presence of the isoquinoline core, which imparts specific chemical and biological properties not found in simpler esters.
Properties
CAS No. |
94006-08-3 |
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Molecular Formula |
C25H37NO8 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
dimethyl 2-[[1-(2-ethoxy-2-oxoethyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methyl]-2-(2-methylpropyl)propanedioate |
InChI |
InChI=1S/C25H37NO8/c1-8-34-22(27)13-19-18-12-21(31-5)20(30-4)11-17(18)9-10-26(19)15-25(14-16(2)3,23(28)32-6)24(29)33-7/h11-12,16,19H,8-10,13-15H2,1-7H3 |
InChI Key |
WTGSJCREXITWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1C2=CC(=C(C=C2CCN1CC(CC(C)C)(C(=O)OC)C(=O)OC)OC)OC |
Origin of Product |
United States |
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